1-(Bromomethyl)-3-ethenylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

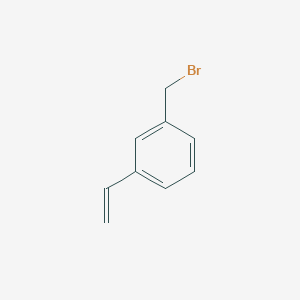

1-(Bromomethyl)-3-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and an ethenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethenylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-3-ethenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The ethenyl group can undergo electrophilic addition reactions with halogens like bromine or chlorine, forming dihalogenated products.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Addition: Bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) is used for addition reactions.

Major Products Formed:

Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.

Addition Reactions: Dihalogenated compounds such as 1,2-dibromo-3-ethenylbenzene.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-3-ethenylbenzene has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It may be involved in the synthesis of drug candidates with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-3-ethenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the ethenyl group can participate in electrophilic addition reactions. These interactions are facilitated by the electronic structure of the benzene ring, which stabilizes intermediates formed during reactions .

Comparación Con Compuestos Similares

1-(Chloromethyl)-3-ethenylbenzene: Similar structure but with a chlorine atom instead of bromine.

1-(Bromomethyl)-4-ethenylbenzene: Positional isomer with the ethenyl group at the para position.

1-(Bromomethyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.

Uniqueness: 1-(Bromomethyl)-3-ethenylbenzene is unique due to the presence of both a reactive bromomethyl group and an ethenyl group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes.

Actividad Biológica

1-(Bromomethyl)-3-ethenylbenzene, a brominated aromatic compound, has garnered interest in various fields due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9Br

- Molecular Weight : 211.09 g/mol

- SMILES Notation : C=CC1=CC=CC=C1CBr

The presence of the bromomethyl group is significant as it enhances the compound's reactivity, making it a valuable precursor in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis. Studies have shown that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and triggering cell cycle arrest .

Cytotoxicity

Cytotoxicity assays reveal that while the compound is effective against cancer cells, it exhibits a dose-dependent cytotoxic effect on normal cells as well. This necessitates further research to optimize dosages for therapeutic applications without significant toxicity .

Interaction with Biomolecules

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

- DNA Binding : The compound can form covalent bonds with nucleophilic sites on DNA, leading to structural alterations that inhibit replication.

- Protein Modification : It can modify proteins through covalent interactions, potentially affecting enzyme activity and cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate lipophilicity, which influences its absorption and distribution in biological systems. The compound is metabolized primarily by cytochrome P450 enzymes, resulting in reactive intermediates that can interact with cellular macromolecules .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting significant antibacterial potential.

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects of the compound were assessed using MCF-7 cells. The findings revealed that treatment with 10 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, accompanied by increased markers of apoptosis.

Summary of Findings

Propiedades

IUPAC Name |

1-(bromomethyl)-3-ethenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJSNUJPWSKNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622039 |

Source

|

| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91041-76-8 |

Source

|

| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.